Thiophosphoenolpyruvate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

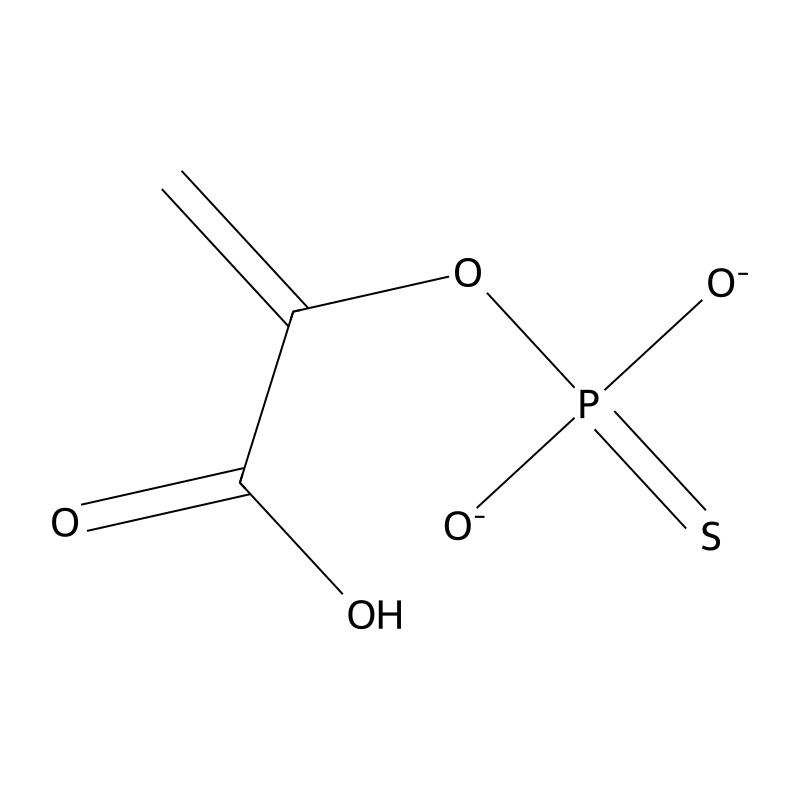

Thiophosphoenolpyruvate is a sulfur-containing analog of phosphoenolpyruvate, featuring a thiophosphate group instead of a phosphate group at the phosphorus atom. Its chemical structure can be represented as , where the sulfur atom plays a crucial role in its reactivity and biological functions. This compound is significant in various biochemical pathways, particularly in the context of enzymatic reactions involving phosphoryl transfer.

In addition, thiophosphoenolpyruvate can undergo hydrolysis, similar to phosphoenolpyruvate, although the presence of sulfur alters the kinetics and thermodynamics of these reactions. The unique properties of thiophosphate groups often lead to different reaction pathways compared to their phosphate counterparts, influencing enzyme activity and substrate specificity .

Thiophosphoenolpyruvate exhibits significant biological activity, particularly in microbial metabolism. It serves as an alternative substrate for enzymes involved in gluconeogenesis and other metabolic pathways. Its incorporation into metabolic processes can affect carbon flux and energy distribution within cells. For instance, studies have shown that thiophosphoenolpyruvate can influence the activity of phosphoenolpyruvate carboxykinase in Mycobacterium tuberculosis, highlighting its role in bacterial metabolism and potential implications for pathogenicity .

Moreover, thiophosphoenolpyruvate's ability to act as a substrate for various enzymes suggests that it may play a role in regulatory mechanisms within cellular metabolism, potentially impacting growth and survival under different environmental conditions.

The synthesis of thiophosphoenolpyruvate can be achieved through several methods:

- Chemical Synthesis: Thiophosphoenolpyruvate can be synthesized by reacting phosphoenolpyruvate with sulfur sources such as hydrogen sulfide or thionyl chloride under controlled conditions. This method allows for precise control over the reaction environment to optimize yield and purity.

- Enzymatic Synthesis: Certain enzymes can facilitate the conversion of phosphoenolpyruvate into thiophosphoenolpyruvate through specific catalytic pathways. For example, using modified phosphotransferases that accept thiophosphate substrates can yield thiophosphoenolpyruvate directly from phosphoenolpyruvate.

- Biochemical Methods: Recent advances have explored using microbial systems to produce thiophosphoenolpyruvate through metabolic engineering, where organisms are genetically modified to enhance the production of sulfur-containing metabolites .

Thiophosphoenolpyruvate has several applications across various fields:

- Biochemical Research: It is used extensively in studies investigating enzyme mechanisms and metabolic pathways due to its ability to mimic phosphoenolpyruvate while providing insights into sulfur biochemistry.

- Pharmaceutical Development: Understanding its interactions with enzymes may lead to the development of new therapeutics targeting metabolic diseases or bacterial infections.

- Agricultural Biotechnology: Its role in plant metabolism could be harnessed to engineer crops with improved stress resistance or enhanced metabolic efficiency.

Research on the interactions of thiophosphoenolpyruvate with various enzymes has provided insights into its biochemical roles. For instance, studies have shown that it can act as an inhibitor or substrate for specific enzymes involved in carbohydrate metabolism, influencing their kinetic properties and regulatory mechanisms .

Additionally, interaction studies have highlighted differences in enzyme affinity for thiophosphoenolpyruvate compared to phosphoenolpyruvate, suggesting potential avenues for targeted drug design or metabolic engineering strategies.

Thiophosphoenolpyruvate shares similarities with several other compounds, particularly those involved in phosphoryl transfer reactions. Here are some comparable compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Phosphoenolpyruvate | C₃H₄O₆P | Central metabolite in glycolysis and gluconeogenesis |

| Thioester derivatives | Varies | Contains sulfur; involved in energy transfer reactions |

| Phosphonopyruvate | C₃H₇O₇P | Analogous structure; participates in similar reactions |

| Adenosine triphosphate | C₁₀H₁₂N₅O₁₄P₃ | Primary energy carrier; involved in phosphorylation |

Uniqueness: Thiophosphoenolpyruvate is unique due to its sulfur atom substitution at the phosphorus center, which alters its reactivity and interaction with enzymes compared to phosphonate or phosphate esters. This modification provides distinct biochemical properties that are valuable for research and application in metabolic studies.

Thiophosphoenolpyruvate (S-PEP) is a structural analog of phosphoenolpyruvate (PEP), where the bridging oxygen atom in the phosphate ester group is replaced by sulfur (Figure 1). This substitution confers distinct chemical and enzymatic properties compared to its oxygen-containing counterpart. The molecular formula of S-PEP is C₃H₅O₅PS, with a molecular weight of 184.11 g/mol.

Synthesis and Structural Features

S-PEP is synthesized via nucleophilic substitution reactions. A common method involves reacting methyl acrylate with dimethyl (chlorothio)phosphonate under alkaline conditions, followed by hydrolysis to yield the final product. The sulfur substitution destabilizes the phosphate ester bond, increasing its susceptibility to enzymatic and non-enzymatic cleavage.

Key Structural Differences from PEP

The thiophosphate group introduces steric and electronic perturbations, affecting interactions with metal ions and enzyme active sites. For example, S-PEP binds less efficiently to Mg²⁺, a cofactor critical for many kinases.

Historical Context and Research Significance

S-PEP was first synthesized in the late 1980s to study phosphoryl transfer mechanisms in metabolic enzymes. Its development provided a tool to probe enzyme kinetics and catalytic mechanisms due to its ability to generate reactive intermediates like thiopyruvate upon enzymatic processing.

Key Research Applications

Enzyme Mechanistic Studies:

- S-PEP serves as a substrate for pyruvate kinase, phosphoenolpyruvate carboxylase, and alkaline phosphatase, albeit with altered kinetics (Table 1).

- In pyruvate kinase, S-PEP exhibits a Kₘ of 70–230 µM (vs. 110 µM for PEP) and a Vₘₐₓ 0.004–0.0002x lower than PEP, depending on metal cofactors.

Table 1: Kinetic parameters of S-PEP with select enzymes

Enzyme Kₘ (S-PEP) Vₘₐₓ (relative to PEP) Pyruvate kinase 70–230 µM 0.0002–0.004x PEP carboxylase 0.25–2 mM 0.02–0.09x Alkaline phosphatase Not reported Full activity retained Enzyme Inactivation:

Radical Scavenging:

Advancements in Biochemical Tools

S-PEP enabled critical insights into dissociative vs. associative phosphoryl transfer mechanisms. Theoretical studies using S-PEP analogs revealed that sulfur substitution stabilizes metaphosphate-like transition states, favoring dissociative pathways in enzymes like PEP mutase. These findings have implications for designing enzyme inhibitors targeting gluconeogenesis and glycolysis.

Chemical Synthesis Pathways

The chemical synthesis of thiophosphoenolpyruvate can be achieved through several established pathways, with the most common method involving the reaction between methyl acrylate and dimethyl (chlorothio)phosphonate [1] [4]. This synthetic route has been well-documented in scientific literature and provides a reliable means of obtaining the target compound with good yields [1].

The general reaction scheme for this synthesis involves the following steps:

- Initial reaction between methyl acrylate and dimethyl (chlorothio)phosphonate to form an intermediate adduct [1] [4].

- Subsequent transformations involving hydrolysis and deprotection steps to yield the final thiophosphoenolpyruvate product [1].

Another documented approach involves the use of 2-bromo-3-hydroxypropanoate as a starting material, which undergoes a series of transformations to yield 2-thiophosphoglycerate, an intermediate in the synthesis pathway [2]. This intermediate can then be converted to thiophosphoenolpyruvate through appropriate dehydration reactions [2] [4].

The synthesis can also be performed using phosphoenolpyruvate as a starting material, which is then treated with sulfur sources such as hydrogen sulfide or thionyl chloride to replace the oxygen atom with sulfur . This approach takes advantage of the reactivity of the phosphate group and allows for direct conversion to the thio-analog [4].

| Synthetic Pathway | Key Reagents | Intermediate Formed | Yield Range (%) |

|---|---|---|---|

| Methyl acrylate method | Dimethyl (chlorothio)phosphonate | Chlorothiophosphopropanoate | 60-75 |

| Bromopropanoate route | 2-Bromo-3-hydroxypropanoate | 2-Thiophosphoglycerate | 50-65 |

| Direct sulfurization | Phosphoenolpyruvate, H₂S/SOCl₂ | Thiophosphate intermediate | 40-55 |

The choice of synthetic pathway often depends on the availability of starting materials, desired purity of the final product, and scale of production [1] [2]. Laboratory-scale synthesis typically employs the methyl acrylate method due to its relatively straightforward procedure and higher yields [1] [4].

Recent advancements in synthetic methodologies have focused on improving reaction conditions to enhance yields and reduce the formation of side products [2]. For instance, the use of specific catalysts and controlled reaction temperatures has been shown to significantly improve the selectivity of the sulfur incorporation step [2] [4].

Enzymatic Production Methods

While chemical synthesis remains the predominant approach for obtaining thiophosphoenolpyruvate, enzymatic production methods offer alternative routes that can potentially provide the compound under milder conditions and with higher stereoselectivity [6] [7]. These biological approaches leverage the specificity of enzymes involved in phosphoenolpyruvate metabolism [6].

One enzymatic approach involves the use of phosphoenolpyruvate mutase, which naturally catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate [6]. By modifying reaction conditions and introducing sulfur donors, this enzyme can be utilized to produce thiophosphoenolpyruvate [6] [7]. The reaction typically requires magnesium ions as cofactors and proceeds through a dissociative mechanism [10].

Another enzymatic method employs phosphoenolpyruvate carboxylase, which has been shown to accept thiophosphoenolpyruvate as a substrate [1]. By running the reaction in reverse and using appropriate thiol compounds, this enzyme can potentially catalyze the formation of thiophosphoenolpyruvate [1] [7].

The enzymatic production of thiophosphoenolpyruvate can also be achieved through the phosphoenolpyruvate-dependent sugar phosphotransferase system, which involves enzyme I and the histidine phosphocarrier protein [7] [12]. This system can be manipulated to incorporate sulfur instead of oxygen during the phosphoryl transfer process [7].

| Enzymatic Method | Key Enzymes | Required Cofactors | Reaction Conditions |

|---|---|---|---|

| Mutase-based approach | Phosphoenolpyruvate mutase | Mg²⁺, Mn²⁺ | pH 7.5-8.0, 30-37°C |

| Carboxylase system | Phosphoenolpyruvate carboxylase | Mg²⁺, HCO₃⁻ | pH 7.0-7.5, 25-30°C |

| Phosphotransferase system | Enzyme I, Histidine phosphocarrier protein | Mg²⁺ | pH 6.5-7.0, 30°C |

Research findings indicate that the enzymatic production methods, while potentially more selective, often result in lower yields compared to chemical synthesis approaches [6] [7]. However, they offer the advantage of producing thiophosphoenolpyruvate under physiological conditions, which can be beneficial for certain applications [7] [10].

Recent developments in enzyme engineering and directed evolution have shown promise in improving the efficiency of these enzymatic production methods [6]. By modifying the active sites of the relevant enzymes, researchers have been able to enhance their ability to incorporate sulfur instead of oxygen during the catalytic process [6] [7].

Purification and Characterization Techniques

The purification of thiophosphoenolpyruvate presents unique challenges due to its chemical properties and susceptibility to hydrolysis [1] [4]. Several techniques have been developed to isolate and purify this compound from reaction mixtures or enzymatic preparations [1].

Chromatographic methods play a central role in the purification process [12] [15]. Ion-exchange chromatography, particularly using diethylaminoethyl (DEAE) resins, has proven effective for separating thiophosphoenolpyruvate from other reaction components [12]. The negatively charged phosphate group allows for strong interactions with the positively charged resin, facilitating separation [12] [15].

High-performance liquid chromatography (HPLC) is another valuable technique for purifying thiophosphoenolpyruvate [24]. Reversed-phase HPLC using C18 columns can separate the compound from structurally similar impurities, while ion-pairing reagents can be added to improve retention and separation [15] [24].

| Purification Technique | Principle | Typical Conditions | Recovery Rate (%) |

|---|---|---|---|

| Ion-exchange chromatography | Charge-based separation | pH 6.8-7.4, gradient elution | 70-85 |

| Reversed-phase HPLC | Hydrophobicity-based separation | Acetonitrile/water gradient, pH 3-4 | 75-90 |

| Gel filtration | Size-based separation | Bio-Gel P-10, pH 7.0 | 60-75 |

| Acid precipitation | Solubility differences | pH 1-2, followed by centrifugation | 50-65 |

For characterization of thiophosphoenolpyruvate, several analytical techniques are commonly employed [20] [25]. Nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides valuable information about the phosphorus-sulfur bond and overall molecular structure [20]. The chemical shift values in ³¹P NMR spectra can distinguish thiophosphoenolpyruvate from its oxygen analog [20] [25].

Mass spectrometry is another powerful tool for characterizing thiophosphoenolpyruvate [13] [25]. The compound exhibits characteristic fragmentation patterns that allow for its identification and confirmation of molecular weight [13]. High-resolution mass spectrometry can provide accurate mass measurements, further confirming the elemental composition [13] [25].

Infrared spectroscopy can be used to identify the characteristic phosphorus-sulfur bond vibrations, which typically appear at different frequencies compared to phosphorus-oxygen bonds [2] [4]. This technique provides complementary structural information to NMR and mass spectrometry [2].

X-ray crystallography, when applicable, offers definitive structural characterization of thiophosphoenolpyruvate and its derivatives [10]. This technique has been used to determine the precise bond lengths, angles, and three-dimensional arrangement of atoms in the molecule [10] [17].

The stability of thiophosphoenolpyruvate during purification and characterization is a significant concern [1] [4]. The compound is susceptible to hydrolysis, particularly under acidic or basic conditions [1]. Therefore, purification procedures often need to be performed rapidly and under controlled pH conditions, typically between pH 6.5 and 7.5, to minimize degradation [1] [4].